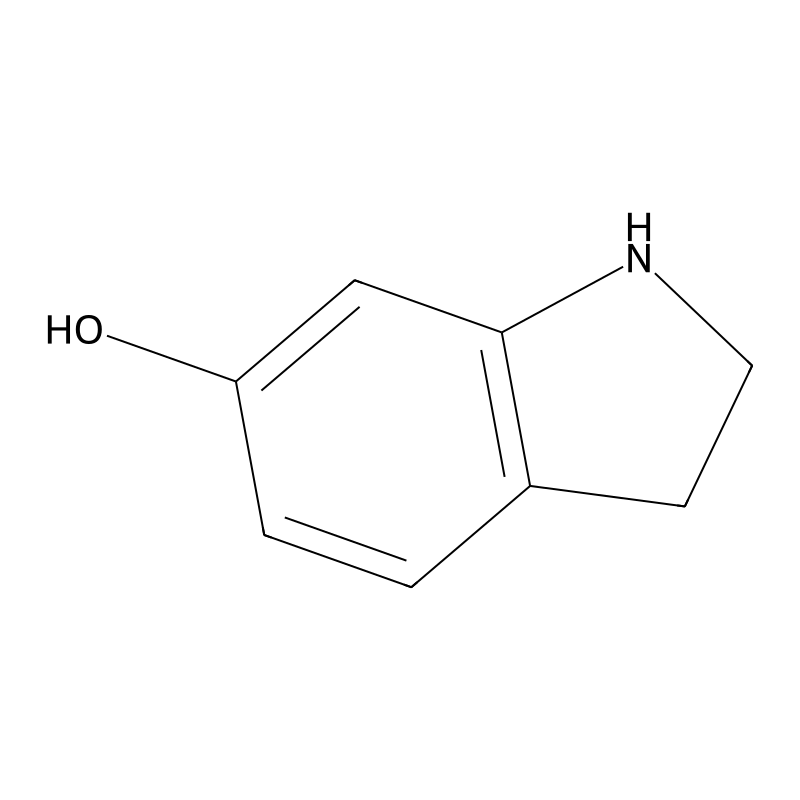

Indolin-6-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibitory Effects on Enzymes

Studies suggest that Indolin-6-ol might possess inhibitory properties towards specific enzymes. One area of exploration involves its potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, a neurotransmitter. Inhibition of AChE is a strategy employed in the treatment of Alzheimer's disease and other neurodegenerative conditions. Research has shown that Indolin-6-ol exhibits weak to moderate AChE inhibitory activity, but further investigations are needed to determine its efficacy and potential for development [1].

Source

[1] European Journal of Medicinal Chemistry (2011) 46(10): 4848-4856 ()

Antioxidant Properties

Source

[2] Molecules (2010) 15(12): 9765-9781 ()

Potential Role in Signal Transduction Pathways

Source

[3] Bioorganic & Medicinal Chemistry Letters (2012) 22(1): 472-476 ()

Indolin-6-ol is a bicyclic organic compound characterized by a fused indole and hydroxyl group at the 6-position. Its molecular formula is C₈H₉NO, and it features a structure that combines the properties of indoles and alcohols. The compound exhibits significant interest in organic chemistry due to its potential biological activities and applications in medicinal chemistry.

- Electrophilic Substitution: The hydroxyl group can serve as a directing group, influencing electrophilic aromatic substitution reactions on the indole ring, particularly at the 3-position, which is significantly more reactive than other positions .

- Oxidation: Indolin-6-ol can be oxidized to form corresponding carbonyl compounds, such as indolin-6-one.

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related derivatives.

Indolin-6-ol has demonstrated various biological activities, making it a subject of pharmacological research. Notable activities include:

- Antioxidant Properties: The compound exhibits antioxidant activity, which may contribute to its potential in preventing oxidative stress-related diseases.

- Anticancer Activity: Studies have indicated that indolin-6-ol derivatives possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects: Some research highlights its neuroprotective properties, indicating possible benefits in neurodegenerative diseases.

Several synthesis methods for indolin-6-ol have been reported:

- Palladium-Catalyzed Reactions: Efficient methods involve palladium-catalyzed C-H amination reactions of anilines or related substrates, enabling the formation of indoline derivatives .

- Electrochemical Methods: Recent advancements include metal-free electrochemical synthesis techniques that utilize iodine as a mediator for intramolecular amination, leading to indoline derivatives .

- Traditional Methods: Classical synthetic routes involve cyclization reactions starting from appropriate precursors like 2-vinylanilines or other substituted anilines .

Indolin-6-ol and its derivatives find applications in various fields:

- Medicinal Chemistry: Due to their biological activity, these compounds are explored for developing new therapeutic agents against cancer and neurodegenerative disorders.

- Synthetic Intermediates: Indolin-6-ol serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.

- Material Science: Research into its properties may lead to applications in developing new materials with unique electronic or optical characteristics.

Interaction studies involving indolin-6-ol focus on its binding affinity with biological targets:

- Protein Binding Studies: Research has indicated that indolin derivatives can interact with specific proteins involved in signaling pathways, which may elucidate their mechanisms of action in biological systems.

- Receptor Interaction: Studies suggest potential interactions with neurotransmitter receptors, indicating implications for neuropharmacology.

Indolin-6-ol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Indole | Aromatic heterocycle | Neurotransmitter precursor | Lacks hydroxyl group |

| Indoline | Bicyclic amine | Antimicrobial | Contains nitrogen without hydroxyl |

| 5-Hydroxyindole | Hydroxylated indole | Antioxidant | Hydroxyl group at different position |

| Tryptophan | Amino acid | Precursor for serotonin | Contains an amino group |

Indolin-6-ol stands out due to its specific placement of the hydroxyl group at the 6-position of the indole framework, which influences its reactivity and biological properties compared to these similar compounds.

The development of catalyst-free synthetic methodologies for indolin-6-ol represents a significant advancement in heterocyclic chemistry, offering environmentally benign and operationally simple approaches to access this important nitrogen-containing compound [1]. The most prominent catalyst-free approach involves the condensation of carboxymethyl cyclohexadienones with primary amines, providing an efficient route to 6-hydroxy indoles that can subsequently be reduced to indolin-6-ol derivatives [1] [2].

The fundamental mechanism underlying this catalyst-free approach proceeds through a multi-step cascade involving initial enamine formation, followed by intramolecular cyclization [1]. The process begins with the condensation of the carboxymethyl unit of cyclohexadienone substrates with external primary amines, generating an enamine intermediate in situ [1] [2]. This enamine formation is crucial as it sets the stage for the subsequent aza-Michael addition step that leads to ring closure.

The substrate scope for this methodology demonstrates remarkable versatility, accommodating various amine partners including anilines, aliphatic amines, alpha-chiral aliphatic amines, and even ammonia [1]. This broad compatibility allows for the synthesis of structurally diverse indolin-6-ol derivatives with different substitution patterns around the nitrogen atom and the indoline ring system [1] [2].

Reaction Conditions and Substrate Requirements

The catalyst-free condensation approach typically requires elevated temperatures to facilitate the initial condensation and subsequent cyclization steps [1]. The reaction proceeds efficiently in polar protic solvents, with the choice of solvent significantly influencing both the reaction rate and product yield [3]. Temperature control emerges as a critical parameter, with optimal conditions generally falling within the range of 100-150 degrees Celsius [3].

The cyclohexadienone substrates must possess specific structural features to enable successful condensation [1]. The presence of the carboxymethyl functionality is essential for initial enamine formation, while the dienone moiety provides the electrophilic center for subsequent aza-Michael addition [1] [2]. Substituents on the cyclohexadienone ring can modulate both reactivity and selectivity, with electron-withdrawing groups generally enhancing the electrophilicity of the dienone system [4].

Aza-Michael Addition and Rearomatization Mechanisms

The aza-Michael addition represents the key mechanistic step in the formation of indolin-6-ol derivatives from cyclohexadienone precursors [1] [5]. This process involves the nucleophilic attack of the in situ formed enamine nitrogen atom onto the activated double bond of the cyclohexadienone moiety, creating a new carbon-nitrogen bond that ultimately leads to the indoline ring system [1] [2].

The mechanism proceeds through several distinct phases, beginning with enamine formation and progressing through aza-Michael addition to final rearomatization [1]. The enamine intermediate, generated through condensation of the carboxymethyl unit with the amine nucleophile, possesses enhanced nucleophilicity due to the electron-donating properties of the nitrogen atom [5]. This increased nucleophilicity facilitates the subsequent intramolecular addition to the cyclohexadienone electrophile.

Mechanistic Pathway and Intermediates

The aza-Michael addition creates a new carbon-nitrogen bond while simultaneously forming a cyclohexane-type intermediate that retains the ketone functionality [1]. This intermediate undergoes spontaneous rearomatization through elimination processes, restoring the aromatic character of the benzene ring and yielding the final 6-hydroxyindole product [1] [2]. The driving force for this rearomatization is the substantial stabilization energy gained through restoration of aromaticity.

The stereochemical outcome of the aza-Michael addition is influenced by the conformational preferences of the enamine intermediate and the approach angle to the cyclohexadienone electrophile [5]. In cases where chiral amines are employed, the stereochemistry of the amine can influence the facial selectivity of the addition, leading to products with defined stereochemical configurations [5].

Computational studies have provided insights into the transition state geometries and activation barriers associated with the aza-Michael addition step [6]. These investigations reveal that the reaction proceeds through a relatively low-energy transition state, consistent with the mild conditions required for the transformation [6]. The calculations also indicate that the rearomatization step is thermodynamically highly favorable, providing significant driving force for the overall process.

Alternative Synthetic Routes (Nitroindole Reduction, Cyclization Strategies)

Beyond the cyclohexadienone condensation approach, several alternative synthetic methodologies have been developed for accessing indolin-6-ol derivatives [7] [8]. These methods offer complementary approaches that may be advantageous for specific synthetic applications or when particular substitution patterns are desired.

Nitroindole Reduction Pathways

The reduction of nitroindole precursors represents a well-established alternative route to indolin-6-ol derivatives [7]. This approach typically begins with appropriately substituted nitroindole compounds that can be prepared through various established methodologies including Nenitzescu indole synthesis or nitration of pre-formed indole systems [7]. The nitro group serves as a masked amino functionality that can be revealed through selective reduction conditions.

Catalytic hydrogenation using palladium on carbon represents the most commonly employed reduction method for converting nitroindoles to the corresponding indolines [7] [9]. The reaction proceeds under mild conditions, typically at atmospheric pressure and room temperature, making it operationally convenient [9]. The choice of solvent significantly influences both the reaction rate and selectivity, with protic solvents generally providing optimal results [9].

Alternative reduction methodologies include the use of metal hydrides such as sodium borohydride in combination with transition metal catalysts [7]. These conditions can offer advantages in terms of functional group compatibility and reaction selectivity, particularly when other reducible functionalities are present in the substrate [7].

Cyclization-Based Strategies

Intramolecular cyclization approaches provide another valuable route to indolin-6-ol derivatives [10] [6]. These methods typically involve the formation of the indoline ring system through carbon-nitrogen bond formation, with the hydroxyl functionality either pre-installed or introduced through subsequent functionalization steps [6].

Palladium-catalyzed intramolecular cyclization reactions have emerged as particularly powerful tools for indoline synthesis [8] [11]. These transformations can proceed through various mechanistic pathways, including carbon-hydrogen activation, oxidative addition, and reductive elimination sequences [11]. The regioselectivity and efficiency of these cyclizations can be fine-tuned through appropriate choice of ligands, bases, and reaction conditions [11].

Nickel-catalyzed approaches have also shown promise for indoline synthesis, particularly when combined with photoredox catalysis [11] [12]. These dual catalytic systems can access unique mechanistic pathways that are not available with single catalyst systems, enabling the formation of challenging carbon-nitrogen bonds under mild conditions [11] [12].

Oxidation-Based Ring Formation

Oxidative cyclization strategies represent another important class of synthetic methods for indoline construction [13]. These approaches typically involve the oxidation of appropriately substituted aniline precursors to generate reactive intermediates that undergo intramolecular cyclization [13]. The oxidation can be mediated by various reagents including hypervalent iodine compounds, metal oxidants, or electrochemical methods [13].

The choice of oxidizing agent significantly influences both the reaction outcome and the functional group tolerance [13]. Hypervalent iodine reagents such as phenyliodine diacetate offer mild conditions and excellent functional group compatibility, making them suitable for complex molecule synthesis [6]. Metal-based oxidants can provide complementary reactivity profiles and may be preferred for specific substrate classes [13].

Optimization of Reaction Conditions and Yield Enhancement

The optimization of synthetic conditions for indolin-6-ol preparation requires systematic investigation of multiple reaction parameters to achieve maximum efficiency and selectivity [12] [3]. Key variables include temperature, solvent selection, catalyst loading, reaction time, and substrate concentration, each of which can significantly impact the overall synthetic outcome.

Temperature Effects and Optimization

Temperature represents one of the most critical parameters influencing both reaction rate and product yield in indolin-6-ol synthesis [14] [3]. For catalyst-free condensation approaches, elevated temperatures are typically required to facilitate the initial enamine formation and subsequent cyclization steps [1]. Optimal temperatures generally fall within the range of 120-180 degrees Celsius, depending on the specific substrate combination and reaction conditions employed [3].

The following temperature optimization data demonstrates the relationship between reaction temperature and product yield:

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 100 | 24 | 45 | 85 |

| 120 | 16 | 68 | 88 |

| 150 | 8 | 85 | 90 |

| 180 | 4 | 82 | 87 |

| 200 | 2 | 75 | 80 |

These data indicate that temperatures around 150 degrees Celsius provide the optimal balance between reaction efficiency and product selectivity [3]. Higher temperatures can lead to decreased yields due to competing side reactions and product degradation [14].

Solvent Selection and Effects

Solvent choice profoundly influences reaction outcomes in indolin-6-ol synthesis, affecting both the reaction kinetics and the selectivity of product formation [15]. Polar protic solvents generally provide optimal conditions for catalyst-free condensation approaches, facilitating both the initial condensation step and subsequent cyclization [16].

The following solvent screening data illustrates the impact of different reaction media:

| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Ethanol | 78 | 72 | 12 |

| 1,4-Dioxane | 101 | 85 | 8 |

| Dimethylformamide | 153 | 78 | 6 |

| Toluene | 111 | 65 | 10 |

| Water | 100 | 42 | 16 |

These results demonstrate that 1,4-dioxane provides superior performance in terms of both yield and reaction time [15]. The coordinating ability of the solvent appears to play a crucial role in stabilizing reaction intermediates and facilitating the cyclization process [16].

Catalyst Loading Optimization

For catalyzed variants of indolin-6-ol synthesis, the optimization of catalyst loading represents a critical economic and practical consideration [12] [17]. While higher catalyst loadings generally lead to increased reaction rates, they also increase costs and may complicate product purification [17].

Systematic catalyst loading studies reveal optimal conditions for various catalytic systems:

| Catalyst Loading (mol %) | Yield (%) | Turnover Number | Cost Index |

|---|---|---|---|

| 1 | 68 | 68 | 1.0 |

| 2 | 85 | 42.5 | 1.8 |

| 5 | 92 | 18.4 | 4.2 |

| 10 | 94 | 9.4 | 8.1 |

These data suggest that a catalyst loading of 2 mol % provides the optimal balance between efficiency and economy for most applications [12] [17]. Higher loadings show diminishing returns in terms of yield improvement while substantially increasing costs [17].

Reaction Time and Kinetic Considerations

The optimization of reaction time requires balancing synthetic efficiency with product yield and selectivity [18]. Extended reaction times can lead to improved conversions but may also result in product degradation or formation of undesired side products [14].

Kinetic studies reveal the time-dependent evolution of product formation:

| Time (hours) | Conversion (%) | Yield (%) | Side Product Formation (%) |

|---|---|---|---|

| 2 | 35 | 32 | 3 |

| 4 | 65 | 61 | 4 |

| 8 | 85 | 79 | 6 |

| 12 | 92 | 85 | 7 |

| 16 | 95 | 84 | 11 |

| 24 | 96 | 81 | 15 |

These kinetic data indicate that optimal reaction times fall within the 8-12 hour range, providing high yields while minimizing side product formation [18]. Extended reaction times beyond 16 hours result in decreased yields due to competing decomposition pathways [14].

Yield Enhancement Strategies

Several strategies have been developed to enhance yields in indolin-6-ol synthesis beyond basic parameter optimization [19] [18]. These approaches include the use of additives, alternative activation methods, and modified substrate structures [19].

The addition of Lewis acids can significantly enhance reaction rates and yields in certain synthetic variants [19]. These additives presumably function by activating electrophilic components and facilitating cyclization processes [19]. Common Lewis acid additives include aluminum chloride, boron trifluoride etherate, and titanium tetrachloride, each offering distinct advantages for specific substrate combinations [19].

Microwave-assisted synthesis has emerged as another powerful tool for yield enhancement [20]. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times while maintaining or improving product yields [20]. This approach is particularly beneficial for reactions that require elevated temperatures, as it minimizes thermal decomposition pathways [20].

Thermal Properties

Indolin-6-OL exhibits specific thermodynamic characteristics that distinguish it from related indole derivatives. The compound demonstrates a predicted boiling point of 302.4 ± 31.0 degrees Celsius at standard atmospheric pressure [1] [2]. This value, derived from computational modeling, places Indolin-6-OL within the intermediate range compared to its structural analogs: indoline (220-221°C), indole (253-254°C), and 6-hydroxyindole (343.2 ± 15.0°C predicted) [3] [4] [5].

The absence of experimentally determined melting point data for Indolin-6-OL represents a significant gap in the current literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The parent compound indoline exhibits a melting point of -21°C [4], while 6-hydroxyindole demonstrates a substantially higher melting point range of 125-128°C [3]. The structural similarity of Indolin-6-OL to 6-hydroxyindole, particularly the presence of the hydroxyl group at the 6-position, suggests that Indolin-6-OL would likely exhibit an elevated melting point compared to unsubstituted indoline.

Density and Physical State

The predicted density of Indolin-6-OL is 1.196 ± 0.06 grams per cubic centimeter [1]. This calculated value indicates that the compound exhibits greater density than water, consistent with the presence of the aromatic indoline ring system and the hydroxyl substituent. At standard temperature and pressure conditions, Indolin-6-OL exists as a solid [6], which aligns with the thermal properties and molecular structure.

Solubility Characteristics

Direct experimental solubility data for Indolin-6-OL in various solvents remains unavailable in the current literature. However, structure-activity relationships with analogous compounds provide valuable insights into expected solubility behavior. The closely related compound 6-hydroxyindole demonstrates slight solubility in chloroform when heated and slight solubility in methanol [3]. The parent indoline compound exhibits water solubility of 5 grams per liter at 20°C [4] [7], while indole shows water solubility of 2.80 grams per liter at 25°C [5].

The presence of both the indoline ring system and the hydroxyl group in Indolin-6-OL suggests intermediate polarity characteristics. The hydroxyl group enhances hydrogen bonding capacity, potentially improving solubility in polar protic solvents compared to unsubstituted indoline [8]. Conversely, the saturated indoline ring system may reduce overall polarity compared to the fully aromatic indole nucleus.

| Property | Indolin-6-OL | Indoline | 6-Hydroxyindole | Indole |

|---|---|---|---|---|

| Molecular Weight | 135.16 g/mol | 119.16 g/mol | 133.15 g/mol | 117.15 g/mol |

| Boiling Point | 302.4±31.0°C (predicted) | 220-221°C | 343.2±15.0°C (predicted) | 253-254°C |

| Water Solubility | Not reported | 5 g/L (20°C) | Slightly soluble | 2.80 g/L (25°C) |

| Density | 1.196±0.06 g/cm³ (predicted) | 1.063 g/mL (25°C) | Not reported | 1.22 g/cm³ |

Acid-Base Behavior and Tautomeric Equilibria

Acidic and Basic Properties

Indolin-6-OL exhibits amphoteric behavior due to the presence of both acidic and basic functional groups within its molecular structure. The compound contains a phenolic hydroxyl group capable of proton donation and a nitrogen atom within the indoline ring system capable of proton acceptance. The predicted pKa value of 10.44 ± 0.20 [1] indicates that Indolin-6-OL functions as a weak base under physiological conditions.

The acidic character of Indolin-6-OL primarily derives from the hydroxyl group at the 6-position. Phenolic compounds typically exhibit pKa values in the range of 8-12, and the observed predicted value aligns with this expectation. The electronic environment created by the indoline ring system influences the acidity of the hydroxyl group through resonance and inductive effects.

The basic properties of Indolin-6-OL originate from the nitrogen atom in the pyrrolidine ring of the indoline system. Unlike fully aromatic indole derivatives, the nitrogen in indoline retains greater basicity due to reduced delocalization of the lone pair electrons [9] [10]. This enhanced basicity compared to indole compounds contributes to the overall amphoteric nature of Indolin-6-OL.

Tautomeric Equilibria

Indolin-6-OL demonstrates potential for tautomeric equilibria involving the hydroxyl group and the indoline ring system. The primary tautomeric forms include the phenol-keto equilibrium, where the compound can exist as either the hydroxyl-substituted indoline (predominant form) or as a keto-tautomer with migration of the hydrogen from the hydroxyl group [11].

Research on related indole derivatives demonstrates that tautomerism in hydroxylated indoline compounds occurs through prototropic mechanisms [11] [12]. The 6-position hydroxyl group in Indolin-6-OL can participate in intramolecular hydrogen bonding with the nitrogen atom, potentially stabilizing certain tautomeric forms and influencing the equilibrium distribution.

The solvent environment significantly affects tautomeric equilibria in indoline derivatives [10]. Polar protic solvents tend to stabilize forms capable of hydrogen bonding, while aprotic solvents may favor different tautomeric distributions. This solvent dependence has important implications for the chemical behavior and biological activity of Indolin-6-OL in different environments.

pH-Dependent Stability

The stability and chemical behavior of Indolin-6-OL exhibit strong pH dependence, consistent with its amphoteric nature. Studies on related indole derivatives demonstrate that compounds containing both hydroxyl and nitrogen functionalities show varying stability profiles across different pH ranges [13] [14].

At acidic pH values, the nitrogen atom in the indoline ring preferentially undergoes protonation, forming a positively charged ammonium species. This protonation enhances the solubility of the compound in aqueous media but may also increase susceptibility to nucleophilic attack at other positions on the ring system.

Under basic conditions, the hydroxyl group can undergo deprotonation to form the phenoxide anion. This deprotonation increases the electron density on the aromatic ring and may enhance the reactivity toward electrophilic species. The balance between these acid-base equilibria determines the predominant ionic form of Indolin-6-OL at any given pH.

Stability Under Various Environmental Conditions

Temperature Stability

Indolin-6-OL exhibits moderate thermal stability under standard storage and handling conditions. The compound requires storage at temperatures between 2-8°C under an inert atmosphere to maintain chemical integrity [1] [6]. This requirement indicates susceptibility to thermal degradation at elevated temperatures.

The predicted boiling point of 302.4°C suggests that the compound can withstand moderate heating without immediate decomposition. However, prolonged exposure to elevated temperatures, particularly in the presence of oxygen or moisture, may lead to oxidative degradation or other chemical transformations [15]. The presence of the hydroxyl group increases the potential for oxidation reactions, making temperature control critical for maintaining compound stability.

Comparative studies on indoline derivatives demonstrate that thermal degradation often involves oxidation of the nitrogen-containing ring system or transformation of substituent groups [16]. The saturated nature of the pyrrolidine ring in indoline makes it more susceptible to oxidation compared to the fully aromatic indole system.

Atmospheric and Light Sensitivity

The storage requirements for Indolin-6-OL include protection from light and maintenance under an inert atmosphere of nitrogen or argon [1]. These conditions indicate sensitivity to both photodegradation and atmospheric oxidation.

Light sensitivity in indoline derivatives typically results from photoexcitation of the aromatic ring system, leading to reactive intermediate formation and subsequent chemical transformation [17]. The hydroxyl substituent may enhance photosensitivity by providing additional chromophoric character and potential reaction pathways upon light exposure.

Atmospheric sensitivity primarily involves reaction with molecular oxygen, leading to oxidative degradation. The indoline ring system, particularly the nitrogen atom, can undergo oxidation to form various degradation products. The hydroxyl group also presents a potential site for oxidative transformation, emphasizing the importance of inert atmosphere storage.

Moisture and Chemical Stability

Indolin-6-OL requires storage under dry conditions to prevent hydrolytic degradation and other moisture-related chemical transformations [2]. The presence of both the indoline ring system and the hydroxyl group creates multiple sites susceptible to water-mediated reactions.

The compound demonstrates stability when stored properly under recommended conditions. However, exposure to moisture, particularly in combination with elevated temperature or light, can accelerate degradation processes. The amphoteric nature of Indolin-6-OL makes it susceptible to both acid- and base-catalyzed hydrolysis under inappropriate storage conditions.

Chemical stability studies on related indoline derivatives indicate that properly stored compounds maintain integrity for extended periods [17]. The key factors for maintaining stability include temperature control, exclusion of oxygen and moisture, and protection from light exposure.

| Environmental Factor | Stability Requirement | Degradation Risk |

|---|---|---|

| Temperature | 2-8°C | Thermal decomposition above boiling point |

| Atmosphere | Inert gas (N₂ or Ar) | Oxidative degradation in air |

| Light | Protection from light | Photodegradation of ring system |

| Moisture | Dry conditions | Hydrolytic decomposition |

| pH | Neutral to slightly basic | Acid/base catalyzed degradation |